molecular formula C24H19N3O4S2 B2364503 (Z)-ethyl 2-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 577961-06-9

(Z)-ethyl 2-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2364503
CAS No.: 577961-06-9
M. Wt: 477.55
InChI Key: KKCOWZYMBZQEHV-WJDWOHSUSA-N
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Description

The compound (Z)-ethyl 2-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate features a hybrid structure integrating a thiophene-carboxylate core, a cyano-vinylamino linker, and a thiazole-substituted coumarin moiety. Key structural elements include:

  • Cyano-vinylamino group: Enhances electronic conjugation and may participate in hydrogen bonding.
  • Coumarin-thiazole substituent: Imparts fluorescence properties and bioactivity (e.g., anti-inflammatory, antimicrobial) associated with coumarin derivatives .

This compound’s structural complexity suggests applications in medicinal chemistry and materials science, though its exact biological profile requires further exploration.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S2/c1-4-30-24(29)20-13(2)14(3)33-22(20)26-11-16(10-25)21-27-18(12-32-21)17-9-15-7-5-6-8-19(15)31-23(17)28/h5-9,11-12,26H,4H2,1-3H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCOWZYMBZQEHV-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, particularly focusing on its antitumor and antioxidant activities.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically starts with the formation of a thiazole ring, followed by the introduction of the coumarin moiety. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₅H₁₃N₃O₄S
Molecular Weight313.34 g/mol
Functional GroupsThiazole, Coumarin, Carboxylate
StereochemistryZ-isomer

Antitumor Activity

Recent studies indicate that compounds containing thiazole and coumarin moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound have shown IC50 values in the low micromolar range against A549 human lung adenocarcinoma cells and Jurkat T cells, suggesting potent antitumor activity.

Case Study:
In a study by Evren et al., compounds derived from thiazole exhibited IC50 values of 1.61 µg/mL against Jurkat cells, indicating strong cytotoxicity. The presence of electron-donating groups was found to enhance activity significantly .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Coumarins are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

Research Findings:
A study highlighted that derivatives with the coumarin structure demonstrated notable antioxidant activity through DPPH radical scavenging assays. The introduction of specific substituents on the coumarin ring was found to improve the radical-scavenging ability significantly .

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in cancer proliferation and oxidative stress. Molecular docking studies suggest that this compound may bind effectively to proteins involved in apoptosis pathways, such as Bcl-2, enhancing cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The target compound is compared to three analogues (Table 1):

Compound Name Substituent on Thiazole Molecular Formula Molecular Weight Key Features
Target Compound 2-oxo-2H-chromen-3-yl C24H20N4O4S2 492.57* Coumarin-thiazole hybrid; potential fluorescence and enhanced bioactivity.
(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate 2,4-dimethylphenyl C23H23N3O2S2 437.6 Lipophilic substituent; simpler synthesis but limited electronic effects.
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Substituted phenyl C19H17N3O3S ~367.4 Phenyl derivatives; demonstrated antioxidant/anti-inflammatory activities.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-hydroxyphenyl C21H23NO5S 401.48 Tetrahydrobenzo[b]thiophene core; hydroxyl group improves solubility.

*Calculated based on formula.

Key Observations :

  • The coumarin-thiazole group in the target compound introduces extended conjugation, likely enhancing UV/Vis absorption and fluorescence compared to dimethylphenyl or phenyl analogues .
  • The 4-hydroxyphenyl analogue () exhibits improved aqueous solubility due to its polar hydroxyl group, whereas the target compound’s coumarin moiety may reduce solubility in polar solvents .
Table 2: Comparative Bioactivity Data
Compound Class Antioxidant Activity (IC50, DPPH assay) Anti-inflammatory Activity (Carrageenan-induced edema inhibition) Potential Additional Activities
Phenyl-substituted analogues 12–18 µM 65–72% reduction at 50 mg/kg Antimicrobial (inference)
Target Compound* Not reported Not reported Hypothesized: Anti-inflammatory, anticoagulant (coumarin-derived)

*No direct data available; inferences based on structural similarity to coumarins and thiazoles.

Analysis :

  • Phenyl-substituted analogues () show strong antioxidant and anti-inflammatory activities, likely due to electron-withdrawing cyano groups stabilizing radical intermediates .
  • The target compound’s coumarin-thiazole group may synergize anti-inflammatory effects via COX-2 inhibition (common in coumarins) and thiazole-mediated enzyme interactions .

Insights :

  • The low yield (22%) in highlights challenges in multi-component reactions, suggesting that the target compound’s synthesis may require optimized catalysts or stepwise coupling .

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